2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide
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Overview
Description
2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a phenylacetamide moiety, and a 1,4-oxathiane ring with two oxo groups, making it structurally unique and potentially versatile in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide typically involves multiple steps:
Formation of the 1,4-oxathiane ring: This can be achieved by reacting a suitable diol with sulfur dioxide and an oxidizing agent to introduce the oxo groups.
Attachment of the cyclopropyl group: Cyclopropylamine can be introduced via nucleophilic substitution reactions.
Formation of the phenylacetamide moiety: This step involves the acylation of aniline derivatives with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,4-oxathiane ring.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The amide and phenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides and nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound might serve as lead compounds for drug development. The presence of the cyclopropyl and phenylacetamide groups suggests potential interactions with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, disrupting their normal function. The cyclopropyl group might confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the oxathiane ring could participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-phenylacetamide: Lacks the oxathiane ring, potentially less reactive.
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide: Lacks the cyclopropyl group, possibly less rigid.
2-phenylacetamide derivatives: Various substitutions on the phenyl ring can alter biological activity.
Uniqueness
The combination of the cyclopropyl group, phenylacetamide moiety, and oxathiane ring in 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide makes it unique
Properties
IUPAC Name |
2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(17-10-14-11-22(19,20)9-8-21-14)15(13-6-7-13)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAOTNUURATHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)NCC3CS(=O)(=O)CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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